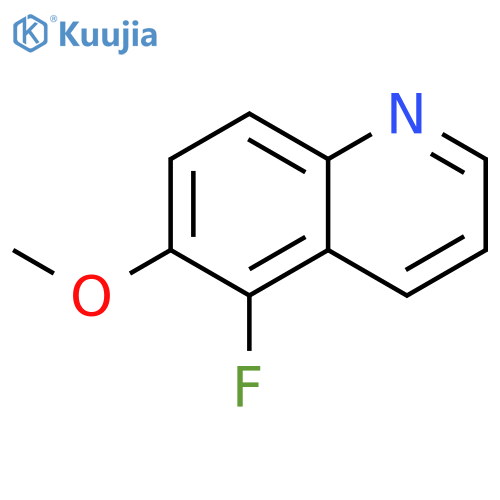

Cas no 88288-04-4 (5-Fluoro-6-methoxyquinoline)

5-Fluoro-6-methoxyquinoline structure

商品名:5-Fluoro-6-methoxyquinoline

5-Fluoro-6-methoxyquinoline 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-6-methoxyquinoline

- Quinoline, 5-fluoro-6-methoxy-

- 5-fluoro-6-methoxy-quinoline

- DTXSID60524156

- AKOS006372198

- 88288-04-4

- SB67610

-

- インチ: InChI=1S/C10H8FNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3

- InChIKey: IHKCMXUVLYUYHM-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C2=C(C=C1)N=CC=C2)F

計算された属性

- せいみつぶんしりょう: 177.058992041g/mol

- どういたいしつりょう: 177.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 22.1Ų

5-Fluoro-6-methoxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189007886-5g |

5-Fluoro-6-methoxyquinoline |

88288-04-4 | 95% | 5g |

$466.40 | 2023-08-31 | |

| Chemenu | CM143483-1g |

5-fluoro-6-methoxyquinoline |

88288-04-4 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM143483-5g |

5-fluoro-6-methoxyquinoline |

88288-04-4 | 95% | 5g |

$510 | 2021-08-05 | |

| Crysdot LLC | CD11034982-5g |

5-Fluoro-6-methoxyquinoline |

88288-04-4 | 95+% | 5g |

$540 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747291-1g |

5-Fluoro-6-methoxyquinoline |

88288-04-4 | 98% | 1g |

¥1489.00 | 2024-04-27 |

5-Fluoro-6-methoxyquinoline 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

88288-04-4 (5-Fluoro-6-methoxyquinoline) 関連製品

- 288385-89-7(4-fluoro-5-methoxy-1H-Indole)

- 63762-83-4(6-Fluoro-5-methoxy-1H-indole)

- 1211595-72-0(5-Fluoro-6-methoxy-1H-indole)

- 887769-91-7(7-fluoro-6-methoxy-Quinoline)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量